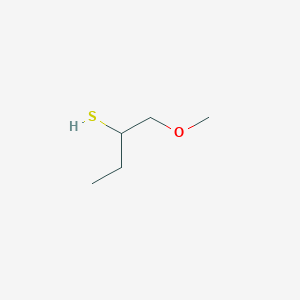
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H16INO and a molecular weight of 353.2 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl groups and a phenylethyl ketone moiety. It is often used in various chemical and biological research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 1,3-dimethylpyridinium iodide with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinium compounds.
Applications De Recherche Scientifique
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenacylpyridinium bromide: Similar structure with a bromide ion instead of iodide.
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridinium bromide: Another analog with a bromide ion.
Uniqueness
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of an iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H16INO |
|---|---|
Poids moléculaire |
353.20 g/mol |
Nom IUPAC |
2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DHRZYIWHOYBHPD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
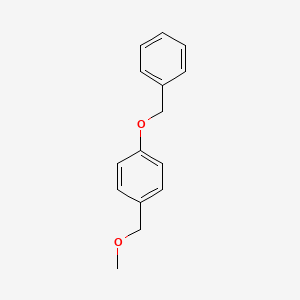
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)

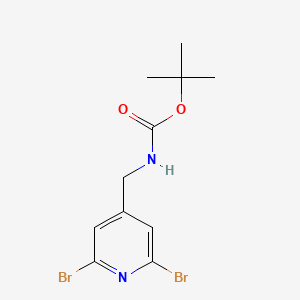
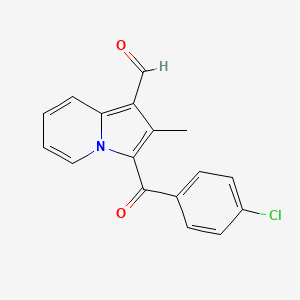
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
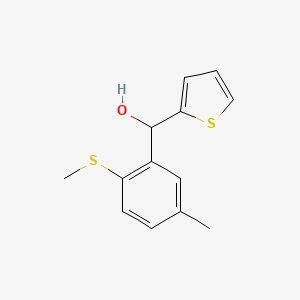
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)
